Brivaracetam

Synaptic Vesicle Protein 2A (SV2A) Receptor Binding Ligand Affinity

Brivaracetam (CAS 357336-20-0) is a high-purity (≥98%) SV2A ligand offering 10-fold greater potency and 20-fold higher SV2A affinity compared to levetiracetam. Its CYP2C19-mediated metabolism—unlike levetiracetam’s renal clearance—enables clinically relevant DDI modeling with CYP inducers. It serves as a critical probe for SV2A receptor occupancy studies and a robust reference standard for HPLC/LC-MS method development, bioequivalence studies, and forensic toxicology. Procure with confidence for advanced neuropharmacology research, analytical validation, and DDI investigations.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 357336-20-0
Cat. No. B1667798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrivaracetam
CAS357336-20-0
Synonyms(2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide
1-pyrrolidineacetamide, alpha-ethyl-2-oxo-4-propyl-, (alphaS,4R)-
2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide
brivaracetam
Briviact
UCB 34714
UCB-34714
UCB34714
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCCC1CC(=O)N(C1)C(CC)C(=O)N
InChIInChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1
InChIKeyMSYKRHVOOPPJKU-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brivaracetam (CAS 357336-20-0): A High-Affinity SV2A Ligand for Differentiated Anticonvulsant Research and Development


Brivaracetam (BRV; CAS 357336-20-0) is a synthetic pyrrolidine derivative and a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), initially developed by UCB Pharma and approved by the FDA and EMA in 2016 [1]. It is the 4-n-propyl analog of levetiracetam (LEV) and is categorized as an anticonvulsant agent [2]. BRV exhibits a molecular weight of 212.29 g/mol (C11H20N2O2) and demonstrates a melting point of 76.38 °C and specific optical rotation of [α]D25 -60.57° [3].

Beyond Class Similarity: Quantifiable Differentiation of Brivaracetam from Levetiracetam and Other SV2A Ligands


While brivaracetam and levetiracetam share the same molecular target, SV2A, and structural class as pyrrolidine derivatives, their pharmacological, pharmacokinetic, and pharmacodynamic profiles are not interchangeable [1]. Subtle but critical differences in binding kinetics, metabolic pathways, and clinical dosing strategies create distinct therapeutic and procurement contexts. These differences mean that a simple substitution based on mechanism of action or even chemical similarity can lead to divergent experimental or clinical outcomes, specifically regarding efficacy, drug-drug interaction risk, and dosing convenience [2].

Brivaracetam Comparative Evidence Guide: Binding Affinity, Potency, Kinetics, and Safety


Superior In Vitro Binding Affinity for SV2A: A 20-Fold Differentiation from Levetiracetam

In direct binding experiments using recombinant human SV2A, brivaracetam demonstrates a significantly higher affinity compared to levetiracetam. This translates to a more potent interaction with the primary molecular target of both drugs. [1]

Synaptic Vesicle Protein 2A (SV2A) Receptor Binding Ligand Affinity Pharmacology

Increased In Vivo Anticonvulsant Potency: A 10-Fold Advantage in Preclinical Seizure Models

Preclinical studies using animal models of epilepsy indicate that brivaracetam provides more potent seizure protection compared to levetiracetam. This in vivo efficacy differential is critical for understanding the compound's potential for robust seizure control. [1]

Epilepsy Seizure Models In Vivo Pharmacology Anticonvulsant Activity

Complete Oral Bioavailability and Higher Protein Binding: A Pharmacokinetic Distinction from Levetiracetam

Brivaracetam's pharmacokinetic profile includes 100% oral bioavailability and a plasma protein binding of 15–20%, which contrasts with levetiracetam's >95% bioavailability and <10% protein binding. Additionally, brivaracetam is primarily metabolized via hydrolysis and CYP2C19, while levetiracetam is largely excreted unchanged by the kidneys. [1] [2]

Pharmacokinetics Bioavailability Protein Binding Drug Development

Differential Binding Kinetics: Evidence for a Distinct Interaction with SV2A

Research indicates that brivaracetam and levetiracetam may not act identically on the SV2A protein. Kinetic studies and the differential effects of an allosteric modulator on each drug's binding suggest they may interact with different conformational states or binding sites on SV2A. [1]

Synaptic Vesicle Protein 2A (SV2A) Allosteric Modulation Binding Kinetics Pharmacodynamics

Absence of Titration Requirement: A Significant Clinical and Operational Differentiation

A key operational advantage of brivaracetam over levetiracetam is that it can be initiated at its target therapeutic dose (e.g., 50 mg twice daily for adults) without the need for gradual dose escalation or titration. [1]

Dosing Titration Clinical Trial Design Patient Compliance

Comparable Efficacy but Potentially Improved Tolerability in Clinical Switching

While a recent pediatric monotherapy trial found brivaracetam and levetiracetam had comparable efficacy (seizure freedom in 79.6% vs 72.9% of patients, respectively; p=0.332), switching studies in adults suggest that brivaracetam can maintain seizure control while improving tolerability for some patients. [1] [2]

Epilepsy Clinical Trial Safety Tolerability Switch Study

Optimal Scientific and Industrial Application Scenarios for Brivaracetam (CAS 357336-20-0)


High-Potency Preclinical Epilepsy Model Research

In preclinical epilepsy studies using rodent models (e.g., audiogenic seizure models), brivaracetam's 10-fold greater potency relative to levetiracetam makes it a superior tool for investigating anticonvulsant mechanisms at lower doses, potentially minimizing off-target effects and enabling clearer pharmacodynamic analysis. Its higher affinity for SV2A (20-fold over levetiracetam) also facilitates receptor occupancy studies. [1]

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Brivaracetam's unique pharmacokinetic profile, including complete oral bioavailability and a metabolism pathway involving CYP2C19 (unlike levetiracetam's renal excretion), makes it a valuable comparator or test article in DDI studies. Research protocols investigating interactions with CYP2C19 inducers (e.g., rifampin) or oral contraceptives can leverage brivaracetam to model clinically relevant interactions that are not observed with levetiracetam. [1]

Investigating SV2A Pharmacology and Binding Kinetics

The evidence that brivaracetam and levetiracetam may bind to different conformational states of SV2A positions brivaracetam as a critical probe for advanced SV2A pharmacology research. Experiments designed to map ligand-receptor interactions, study allosteric modulation, or elucidate the functional consequences of distinct binding kinetics can use brivaracetam as a key tool compound. [1]

Reference Standard for Analytical Method Development and Quality Control

As an FDA-approved drug substance with defined physical properties (melting point: 76.38 °C; specific optical rotation: [α]D25 -60.57°) and commercially available high-purity reference standards, brivaracetam serves as a robust reference material for developing and validating analytical methods (e.g., HPLC, LC-MS) for pharmaceutical quality control, bioequivalence studies, and forensic toxicology. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brivaracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.